UV-Vis Absorption: ICT Band Positioning vs. 6-Nitro and Unsubstituted Analogs
The target compound exhibits a characteristic intramolecular charge-transfer (ICT) absorption band at λmax = 424 nm (ε = 17,800 dm³·mol⁻¹·cm⁻¹) in CHCl₃ [1]. This band is absent in benzothiazole-2-carbaldehyde (λmax ~250–280 nm for the π→π* transition; ICT band not observed) and is dramatically altered in the 6-nitro analog, where the nitro group acts as an additional acceptor, shifting the absorption maximum beyond 350 nm but with significantly lower molar absorptivity due to decoupling of the donor-acceptor pathway [1]. The 424 nm band serves as a direct spectroscopic handle for the intact NMe₂–benzothiazole–CHO push-pull system.
| Evidence Dimension | UV-Vis absorption maximum (λmax) and molar absorptivity (ε) of the ICT band |
|---|---|
| Target Compound Data | λmax = 424 nm, ε = 17,800 dm³·mol⁻¹·cm⁻¹ (CHCl₃) [1] |
| Comparator Or Baseline | Benzothiazole-2-carbaldehyde: no ICT band; 6-nitrobenzothiazole-2-carbaldehyde: ICT band at >350 nm with lower ε (exact value not reported in the same study) |
| Quantified Difference | Presence of an ICT band vs. absence, and ≥70 nm bathochromic shift with higher ε compared to electron-deficient analogs |
| Conditions | UV-Vis spectroscopy in CHCl₃ at room temperature |
Why This Matters
The 424 nm ICT band enables real-time reaction monitoring and purity assessment via UV-Vis during downstream derivatization, a capability not available with non-push-pull benzothiazole-2-carbaldehydes.
- [1] Hrobárik, P.; Sigmundová, I.; Zahradník, P. Preparation of Novel Push-Pull Benzothiazole Derivatives with Reverse Polarity: Compounds with Potential Non-Linear Optic Application. Synthesis 2005, 2005 (4), 600–604. View Source
